Cas no 162413-54-9 (Okaramine D)

Okaramine D structure
Okaramine D structure
Nome del prodotto:Okaramine D
Numero CAS:162413-54-9
MF:C33H34N4O6
MW:582.647512617641
CID:219906
PubChem ID:101678965

Okaramine D Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-,(10aS,11S,11aR,18R,18aS)- (9CI)
    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11
    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,1
    • (+)-Okaramine D
    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-,[10aS-(10aa,11b,11aa,18b,18aR*)]-
    • Okaramine D
    • Okaramine D_120149
    • CID 133568299
    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione, 11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-, (10aS,11S,11aR,18R,18aS)- (9CI)
    • (1Z,4S,5R,14R,15S,16S,19Z)-14,16-dihydroxy-5-(hydroxymethyl)-15-methoxy-6,6,21,21-tetramethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione
    • NCGC00380984-01_C33H34N4O6_
    • NCGC00380984-01
    • CHEBI:207129
    • AKOS040735637
    • 162413-54-9
    • Inchi: 1S/C33H34N4O6/c1-29(2)14-15-35-23(16-19-18-10-6-8-12-21(18)34-25(19)29)26(39)37-32(42,28(35)40)27(43-5)31(41)20-11-7-9-13-22(20)36-30(3,4)24(17-38)33(31,36)37/h6-16,24,27,34,38,41-42H,17H2,1-5H3/b15-14-,23-16-/t24-,27+,31+,32+,33+/m0/s1
    • Chiave InChI: VIKRIYAAOWJXCT-RSWHNJNYSA-N
    • Sorrisi: O[C@@]12C3C=CC=CC=3N3C(C)(C)[C@H](CO)[C@]31N1C(C3=CC4C5C=CC=CC=5NC=4C(C)(C)C=CN3C([C@@]1([C@@H]2OC)O)=O)=O |c:37,t:21|

Proprietà calcolate

  • Massa esatta: 582.24783482g/mol
  • Massa monoisotopica: 582.24783482g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 2
  • Complessità: 1330
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 130
  • XLogP3: 1.387

Proprietà sperimentali

  • Densità: 1.54±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 890.5±65.0 °C(Predicted)
  • pka: 8.67±0.70(Predicted)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司